N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: The initial step involves the synthesis of 2,3-dihydro-1,4-benzodioxin from catechol and ethylene glycol under acidic conditions.
Amination: The benzodioxin derivative is then aminated to introduce the amino group at the 6-position.
Coupling with Piperidine Derivative: The aminated benzodioxin is coupled with a piperidine derivative containing a carboxamide group under basic conditions using reagents like N,N-dimethylformamide (DMF) and lithium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the type of substitution but often involve catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin moiety can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl and carboxamide groups suggests possible interactions with biological targets.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and neuroprotective properties .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides
Uniqueness
What sets N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide apart is its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the fluorophenyl sulfonyl group, in particular, may confer unique biological activity and stability compared to other similar compounds.
Properties
CAS No. |
903863-92-3 |
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Molecular Formula |
C23H26FN3O6S |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H26FN3O6S/c24-17-1-4-19(5-2-17)34(30,31)27-11-8-16(9-12-27)23(29)25-10-7-22(28)26-18-3-6-20-21(15-18)33-14-13-32-20/h1-6,15-16H,7-14H2,(H,25,29)(H,26,28) |
InChI Key |
BEKXSYTVHHGNEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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